molecular formula C8H6BrClO B1265989 4-Bromophenylacetyl chloride CAS No. 37859-24-8

4-Bromophenylacetyl chloride

Cat. No. B1265989
CAS RN: 37859-24-8
M. Wt: 233.49 g/mol
InChI Key: VQVBNWUUKLBHGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromophenylacetyl chloride and related compounds involves multiple chemical reactions, showcasing the compound's versatility and importance in organic synthesis. For instance, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, a related compound, was achieved through the reaction of 1-bromo-3,3-dimethylbut-1-ene with phenylphonous dichloride, followed by reduction and quaternization with methyl bromide (Mazhar-ul-Haque et al., 1981). Similarly, the synthesis of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane from 4-bromophenylacetic acid chloride via the oxetan ester showcases another synthetic route (M. S. Løiten et al., 1999).

Molecular Structure Analysis

The molecular structure of 4-Bromophenylacetyl chloride-related compounds has been determined through various analytical techniques, such as X-ray diffraction. These analyses reveal detailed insights into the compound's stereochemistry and crystal structure, enhancing understanding of its reactivity and properties. For example, the crystal structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was elucidated, showing a puckered four-membered ring and specific cis and trans relations between substituents (Mazhar-ul-Haque et al., 1981).

Chemical Reactions and Properties

4-Bromophenylacetyl chloride participates in various chemical reactions, leading to the synthesis of complex molecules. For instance, its derivatives have been used in the synthesis of luminescent palladium(II) and iridium(III) complexes, demonstrating its utility in creating materials with potential applications in light-emitting devices (Chen Xu et al., 2014).

Scientific Research Applications

  • Synthesis of New Compounds

    • 4-Bromophenylacetyl chloride has been used in the synthesis of new ketooximes and their metal complexes. This synthesis involves reactions with amines and metals like cadmium(II), cobalt(II), and nickel(II) among others, leading to compounds characterized by various analytical techniques (Karipcin & Arabali, 2006).
  • Environmental Applications

    • It plays a role in the preconcentration of phenolic compounds from environmental water samples. This involves adsorption onto magnetic nanoparticles, demonstrating its utility in environmental monitoring and purification processes (Zhao, Shi, Cai, & Mou, 2008).
  • Pharmaceutical Research

    • While this is outside the direct use of 4-bromophenylacetyl chloride, related research includes the study of 4-phenylbutyrate in treating cystic fibrosis, highlighting the broader context of phenylacetyl compounds in medical research (Singh, Vij, Mogayzel, Jozwik, Pollard, & Zeitlin, 2006).
  • Chemical Engineering and Catalysis

    • The compound is relevant in studies exploring the mechanisms of chain-growth polymerizations. Research on Ni(dppe)Cl(2)-catalyzed polymerizations, for instance, provides insights into the rate-determining steps in these processes (Lanni & McNeil, 2009).
  • Organic Chemistry Synthesis

    • It is involved in the synthesis of various organic compounds like 3-acetyl-4-hydroxycoumarins and bromobenzyl compounds. These syntheses demonstrate the versatility of 4-bromophenylacetyl chloride in creating a range of different chemical structures (Rao & Sundaramurthy, 1975); (Løiten, Gløgård, Klaveness, & Fjærtoft, 1999).
  • Analytical Chemistry

    • The compound finds application in the titrimetric determination of organic compounds with bromine chloride, showcasing its potential in analytical methodologies (Verma, Srivastava, Ahmed, & Bose, 1978).
  • Polymer Chemistry

    • In polymer chemistry, it has been used in the preparation of polymeric organosilicon systems. This includes the synthesis of poly[(ethoxysilylene)phenylenes] and exploring their thermal properties, indicating its role in the development of new polymeric materials (Ohshita, Yamashita, Hiraoka, Shinpo, Kunai, & Ishikawa, 1997).
  • Heterocyclic Chemistry

    • It has been utilized in the synthesis and chemistry of heterocyclic amidines, such as pyrazol‐5‐yl, and 1,2,4‐triazol‐5‐ylhydrazonyl chlorides. This highlights its importance in the field of heterocyclic chemistry (Elnagdi, Elmoghayer, Elfaham, Sallam, & Alnima, 1980).

Safety And Hazards

4-Bromophenylacetyl chloride is classified as Acute Tox. 4 Oral - Skin Corr. 1B, meaning it is harmful if swallowed and causes severe skin burns and eye damage . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

2-(4-bromophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVBNWUUKLBHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191297
Record name Benzeneacetyl chloride, 4-bromo-
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenylacetyl chloride

CAS RN

37859-24-8
Record name Benzeneacetyl chloride, 4-bromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetyl chloride, 4-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenylacetyl chloride
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Synthesis routes and methods I

Procedure details

The synthesis of 6-bromo-2-tetralone is accomplished by dissolving 4-bromophenylacetic acid in methylene chloride and dimethyl formamide, under nitrogen. Oxalyl chloride is added and the mixture is stirred under a positive nitrogen atmosphere to produce the 4-bromo-phenylacetyl chloride, at a yield which typically is better than 99%.
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Synthesis routes and methods II

Procedure details

Initially, oxalyl chloride is added to an equimolar amount of p-bromophenylacetic acid (C) in an inert solvent, preferably methylene chloride, at about room temperature, with a catalytic amount of dimethylformamide. The mixture is stirred for about 30 minutes, after which the product, p-bromophenylacetyl chloride (D), is isolated by conventional means.
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Synthesis routes and methods III

Procedure details

The synthesis of 6-bromo-β-tetralone is accomplished by dissolving 4-bromophenylacetic acid in methylene chloride and dimethyl formamide, under nitrogen. Oxalyl chloride is added and the mixture is stirred under a positive nitrogen atmosphere to produce the 4-bromophenylacetyl chloride, at a yield which typically is better than 99%.
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Synthesis routes and methods IV

Procedure details

A solution of 50.0 g (232 mmol) of 4-bromophenylacetic acid in 150 mL of thionyl chloride was stirred at room temperature for 18 hr. The mixture was concentrated in vacuo to afford 54 g (100%) of the title compound.
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Synthesis routes and methods V

Procedure details

4-Bromophenylacetyl chloride is prepared according to the method described in Example 8 using 4-bromophenylacetic acid (2.75 g, 12.8 mmol) to give an oil which is dissolved in chloroform (10 mL). This solution is refluxed for 19 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanol (2.25 g, 12.2 mmol) in chloroform (10 mL) under nitrogen. The solvent is removed in vacuo, and the residue is treated as in Example 13 to give the crude free ester, which is then dissolved in 1M hydrochloric acid (70 mL). Sodium chloride (14 g) is added to the solution which is then extracted with chloroform (60 mL then 2×40 mL). The combined extracts are dried over sodium sulfate and the solvent removed in vacuo. The residue is recrystallised from hot ethyl acetate/methanol to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
GW Gray, A Mosley - Molecular Crystals and Liquid Crystals, 1976 - Taylor & Francis
… The Friedel Crafts reaction between 4-bromophenylacetyl chloride and n-heptyloxybenzene was carried out using petroleum ether (bp 40-60"C), since the use of this solvent greatly …
Number of citations: 53 www.tandfonline.com
JT Hodgkinson, WRJD Galloway, M Wright… - Organic & …, 2012 - pubs.rsc.org
… 32–33 containing a bromo phenylacetyl tail group and a (hetero)aromatic head group, were prepared in two steps by the coupling of readily synthesised 4-bromophenylacetyl chloride (…
Number of citations: 74 pubs.rsc.org
JB Hynes, WT Ashton - Journal of Medicinal Chemistry, 1975 - ACS Publications
… To a solution of 3.0 g (0.0143 mol) of 5-chloro-2,4,6-triaminoquinazoline9 in 10 ml of DMF was added dropwise 4.0 g (0.017 mol) of 4-bromophenylacetyl chloride in 5 ml of DMF. After …
Number of citations: 16 pubs.acs.org
C Almansa, LA Gómez, FL Cavalcanti… - Journal of medicinal …, 1997 - ACS Publications
… Reaction of β-keto esters 1 with 4-bromophenylacetyl chloride (2) was generally carried out with sodium in ether, 17 which provided diketoesters 3 in around 50% yield, accompanied in …
Number of citations: 111 pubs.acs.org
W Pendergast, JV Johnson, SH Dickerson… - Journal of medicinal …, 1993 - ACS Publications
The synthesis and thymidylate synthase (TS) inhibitory activity of a series of simple benzo [/]-quinazolin-1 (2H)-ones are described. Fully aromatic 3-amino compounds with compact …
Number of citations: 75 pubs.acs.org
OM Ghoneim, JA Legere, A Golbraikh… - Bioorganic & medicinal …, 2006 - Elsevier
This paper reports the synthesis of a novel series of (±)-2-dimethylamino- 5- and 6-phenyl-1,2,3,4-tetrahydronaphthalene derivatives (5- and 6-APTs), and, corresponding affinity, …
Number of citations: 54 www.sciencedirect.com
A Cerri, P Mauri, M Mauro… - Journal of heterocyclic …, 1993 - Wiley Online Library
… of 21.35 g (0.090 mole) of 5 in 350 ml of diethyl ether and 72 ml of 1.25 M (0.090 mole) aqueous sodium hydroxide, a solution of 21.00 g (0.090 mole) of 4-bromophenylacetyl chloride [7…
Number of citations: 14 onlinelibrary.wiley.com
EA Heaviside, MG Moloney, AL Thompson - RSC advances, 2014 - pubs.rsc.org
Intramolecular aldol reactions on oxazolidine templates derived from threonine may be used to generate libraries of densely functionalised pyroglutamates with a high level of …
Number of citations: 14 pubs.rsc.org
XJ Xu, F Wang, T Zeng, J Lin, J Liu, YQ Chang… - European Journal of …, 2018 - Elsevier
… 1h was prepared through acylation from compound 6 and 4-bromophenylacetyl chloride, the product was yellow powder (173 mg, 91%). mp 192.5 C-194.6 C. H NMR (300 MHz, DMSO-…
Number of citations: 12 www.sciencedirect.com
NJ Hovestad, A Ford, JTBH Jastrzebski… - The Journal of …, 2000 - ACS Publications
… The procedure was similar to that described for 3c, starting from 5b (0.93 g, 0.33 mmol), pyridine (0.63 g, 8.28 mmol) in THF (20 mL), and 4-bromophenylacetyl chloride (1.63 g, 6.96 …
Number of citations: 54 pubs.acs.org

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